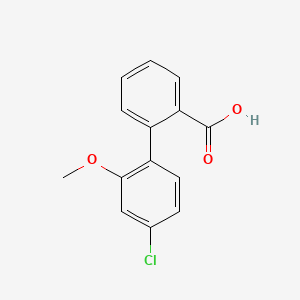

2-(4-Chloro-2-methoxyphenyl)benzoic acid

Description

Contextual Significance within Substituted Benzoic Acid Derivatives

Substituted benzoic acids are foundational molecules in organic chemistry, with their acidity and reactivity being modulated by the nature and position of their substituents. The parent compound, benzoic acid, is a simple aromatic carboxylic acid. psu.edu The introduction of substituents onto the phenyl ring alters the electronic environment of the carboxylic acid group.

Electron-withdrawing groups, such as the chloro group present in the 4-position of the second phenyl ring, generally increase the acidity of benzoic acid derivatives by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orgpressbooks.pub Conversely, electron-donating groups, like the methoxy (B1213986) group at the 2-position, tend to decrease acidity by destabilizing the conjugate base. pressbooks.pub In 2-(4-Chloro-2-methoxyphenyl)benzoic acid, the interplay of these electronic effects, transmitted across the biaryl system, influences its pKa value. Furthermore, the presence of a bulky substituent at the ortho position of the benzoic acid moiety can lead to the "ortho-effect," which typically increases the acid strength regardless of the substituent's electronic nature, often attributed to steric inhibition of resonance. libretexts.org

The biaryl structure itself, with significant substitution at the ortho-positions of both rings, imposes considerable steric hindrance. This can restrict the free rotation around the pivotal carbon-carbon single bond connecting the two aryl rings, potentially leading to atropisomerism if the rotational barrier is sufficiently high. This conformational rigidity is a key feature of many sterically hindered biaryl systems and can have profound implications for their chemical and physical properties. nih.gov

Research Rationale and Scope for Academic Investigation of Aromatic Carboxylic Acids

Aromatic carboxylic acids are a cornerstone of academic and industrial research due to their versatility as synthetic intermediates. chembk.com They serve as precursors for a vast array of other functional groups, including esters, amides, and acid chlorides, making them valuable building blocks in the synthesis of more complex molecules. psu.edu The study of their synthesis, reactivity, and physical properties provides fundamental insights into chemical principles.

The academic investigation of compounds like this compound is driven by several factors. The development of efficient and selective synthetic methodologies for constructing sterically hindered biaryl systems is an ongoing area of research. nih.govnih.gov Reactions like the Suzuki-Miyaura and Ullmann couplings are continuously being optimized to tolerate a wider range of functional groups and to proceed under milder conditions. nih.govmdpi.com

Furthermore, understanding the intricate relationship between molecular structure and physical properties is a primary goal of chemical research. For this specific molecule, key research questions would include:

The precise measurement of its acidity (pKa) and how it compares to simpler, related benzoic acids.

The determination of its solid-state structure through X-ray crystallography to understand the dihedral angle between the two aromatic rings.

The investigation of its rotational energy barrier to explore the potential for atropisomerism.

Such studies on specifically substituted aromatic carboxylic acids contribute to the broader understanding of substituent effects, non-covalent interactions, and conformational dynamics in organic molecules. acs.orgnih.gov

Data Tables

Physicochemical Properties of Related Compounds

Table 1: Properties of Potential Precursors and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150 | - |

| 4-Chloro-2-methoxyphenol | C₇H₇ClO₂ | 158.58 | 16-17 | 241 |

| 2-Phenylbenzoic acid | C₁₃H₁₀O₂ | 198.22 | 108-114 | 199 @ 10 mmHg |

Data sourced from multiple chemical suppliers and databases. solubilityofthings.comsigmaaldrich.comsigmaaldrich.comfishersci.com

Predicted and Theoretical Data for this compound

The following table presents theoretically derived or estimated data for the title compound based on its structure and the known effects of its constituent functional groups.

Table 2: Estimated Properties of this compound

| Property | Estimated Value/Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClO₃ | Assembled from constituent parts. |

| Molecular Weight | 262.69 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a crystalline solid | Aromatic carboxylic acids are typically solids at room temperature. solubilityofthings.com |

| Acidity (pKa) | Likely lower than benzoic acid (pKa ≈ 4.2) | The ortho-effect and the electron-withdrawing chloro group are expected to increase acidity, outweighing the effect of the methoxy group. libretexts.org |

| Solubility | Low in water; soluble in organic solvents | Typical for substituted benzoic acids. solubilityofthings.com |

List of Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-9(15)6-7-11(13)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXHLFMAPXKPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683340 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-06-3 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Derivatization of 2 4 Chloro 2 Methoxyphenyl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-(4-chloro-2-methoxyphenyl)benzoic acid is a primary site for derivatization, readily undergoing conversion to esters and amides. These functional group interconversions are fundamental in organic synthesis and are often the first step in creating more complex molecules.

The synthesis of these derivatives typically begins with the activation of the carboxylic acid. A common method for this activation is the conversion of the benzoic acid to its corresponding acyl chloride, 2-(4-chloro-2-methoxyphenyl)benzoyl chloride. This is generally achieved by reacting the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, for instance, produces the highly reactive acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. nih.gov

Once the acyl chloride is formed, it can be readily reacted with a variety of nucleophiles to yield the desired derivatives.

Ester Synthesis: Esterification can be achieved by reacting the 2-(4-chloro-2-methoxyphenyl)benzoyl chloride with an appropriate alcohol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed. Alternatively, direct esterification of the parent benzoic acid can be accomplished by reacting it with an alcohol under acidic catalysis (Fischer esterification) or by using solid acid catalysts like modified montmorillonite (B579905) K10, which can provide high yields in solvent-free conditions. nih.gov A range of alcohols, from simple alkanols to more complex polyhydric alcohols, can be used to generate a library of ester derivatives. nih.govacs.org

Amide Synthesis: Amide derivatives are synthesized by the reaction of 2-(4-chloro-2-methoxyphenyl)benzoyl chloride with primary or secondary amines. nih.govnih.gov This reaction, known as amidation, is generally efficient and results in the formation of a stable amide bond. A related synthesis demonstrates the formation of 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester by reacting 5-chloro-2-methoxy-benzoyl chloride with an amino-benzoic acid ester in the presence of triethylamine. acs.org This highlights the general applicability of using benzoyl chlorides for creating amide linkages with various amine-containing molecules.

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Acyl Chloride | Carboxylic Acid → Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, often in an inert solvent. nih.gov |

| Ester | Acyl Chloride + Alcohol | Alcohol, Pyridine or Triethylamine, inert solvent. |

| Carboxylic Acid + Alcohol | Alcohol, Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification). nih.gov | |

| Amide | Acyl Chloride + Amine | Primary or secondary amine, Pyridine or Triethylamine, inert solvent. nih.govnih.govacs.org |

Formation of Hydrazide and Thiohydrazide Analogues

Building upon the activated carboxylic acid, hydrazide and thiohydrazide analogues of this compound can be synthesized. These derivatives are important intermediates, particularly in the synthesis of various heterocyclic compounds.

Hydrazide Synthesis: The most common route to synthesizing 2-(4-chloro-2-methoxyphenyl)benzoyl hydrazide is the reaction of the corresponding ester (e.g., methyl 2-(4-chloro-2-methoxyphenyl)benzoate) or the more reactive acyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). rsc.org The reaction with the acyl chloride is typically rapid and provides the hydrazide in good yield. wikipedia.org These benzoyl hydrazides are stable compounds and serve as key precursors for further derivatization. capes.gov.br

Thiohydrazide Synthesis: Thiohydrazide analogues, also known as acylthiosemicarbazides, can be prepared from the corresponding hydrazides. A standard method involves the reaction of the 2-(4-chloro-2-methoxyphenyl)benzoyl hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, followed by acidification. This process yields the 1,3,4-oxadiazole-2-thiol (B52307) structure via an intermediate dithiocarbazinate salt. nih.gov Another approach involves reacting the hydrazide with an isothiocyanate. A database entry confirms the existence of a related thiohydrazide, [[4-chloro-2-(2-methoxyanilino)benzoyl]amino]thiourea, indicating the feasibility of these synthetic routes. rsc.org

Table 2: Synthesis of Hydrazide and Thiohydrazide Analogues

| Derivative Type | Starting Material | General Reaction | Reagents and Conditions |

|---|---|---|---|

| Hydrazide | Ester or Acyl Chloride | Nucleophilic acyl substitution | Hydrazine hydrate (N₂H₄·H₂O), typically in an alcohol solvent like methanol (B129727) or ethanol, often with reflux. rsc.orgwikipedia.org |

| Thiohydrazide | Hydrazide | Reaction with thiocarbonyl source | 1. Carbon disulfide (CS₂), Base (e.g., KOH) in alcohol. 2. Acidification. nih.gov |

Heterocyclic Annulation and Cyclization Reactions

The derivatives of this compound, particularly the hydrazides and related intermediates, are valuable precursors for constructing various heterocyclic ring systems through annulation and cyclization reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A prevalent method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov

To synthesize a pyrazole scaffold incorporating the 2-(4-chloro-2-methoxyphenyl)benzoyl moiety, a 1,3-diketone intermediate is required. This can be achieved through a Claisen condensation reaction between an ester of this compound and a ketone. A more direct, one-pot method involves reacting the 2-(4-chloro-2-methoxyphenyl)benzoyl chloride with a ketone enolate to generate the 1,3-diketone in situ. nih.govacs.orgnih.gov This intermediate is then immediately treated with hydrazine hydrate (or a substituted hydrazine) to yield the desired pyrazole. This one-pot procedure is efficient and avoids the need to isolate the often-unstable 1,3-diketone. acs.org The reaction with hydrazine derivatives can lead to the formation of regioisomers, depending on the substitution pattern of the diketone and the hydrazine. nih.gov

Table 3: General Pathway to Pyrazole Scaffolds

| Step | Reaction | Intermediate/Product | Reagents and Conditions |

|---|---|---|---|

| 1 | In situ 1,3-Diketone Formation | 1-(2-(4-Chloro-2-methoxyphenyl)phenyl)-3-alkyl-propane-1,3-dione | 2-(4-Chloro-2-methoxyphenyl)benzoyl chloride, Ketone (e.g., acetone), Strong base (e.g., LiHMDS), Inert solvent (e.g., Toluene). nih.govacs.org |

| 2 | Cyclocondensation | Pyrazole derivative | Hydrazine hydrate (N₂H₄·H₂O) or substituted hydrazine, often in the same pot. nih.govnih.gov |

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are recognized as important pharmacophores. The most common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles starts from acylhydrazides. researchgate.net

The 2-(4-chloro-2-methoxyphenyl)benzoyl hydrazide, synthesized as described in section 3.2, is the key starting material. This hydrazide can undergo cyclodehydration with various reagents to form the oxadiazole ring. Common methods include:

Reaction with a second acylating agent: The hydrazide can be acylated to form a 1,2-diacylhydrazine intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride.

Oxidative cyclization of acylhydrazones: The hydrazide is first condensed with an aldehyde to form an acylhydrazone. This intermediate is then subjected to oxidative cyclization using reagents like copper(II) triflate or chloramine-T to yield the 1,3,4-oxadiazole. researchgate.net

Direct conversion: A newer, convergent approach allows for the direct synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from an acyl hydrazide and an α-bromo nitroalkane under non-dehydrative conditions. nih.govnih.gov

For synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols, the acylhydrazide is reacted with carbon disulfide in a basic alcoholic solution, followed by acidification, leading to cyclization. nih.gov

Table 4: General Pathways to 1,3,4-Oxadiazole Systems

| Oxadiazole Type | Starting Material | General Reaction | Reagents and Conditions |

|---|---|---|---|

| 2,5-Disubstituted | Acylhydrazide | Acylation followed by Cyclodehydration | 1. Acyl chloride/Carboxylic acid. 2. Dehydrating agent (e.g., POCl₃, SOCl₃). nih.gov |

| 2,5-Disubstituted | Acylhydrazide | Condensation and Oxidative Cyclization | 1. Aldehyde. 2. Oxidizing agent (e.g., Chloramine-T). researchgate.net |

| 5-Substituted-2-thiol | Acylhydrazide | Cyclization with CS₂ | 1. Carbon disulfide (CS₂), Base (e.g., KOH). 2. Acidification. nih.gov |

Design and Synthesis of Hybrid Molecules with this compound Fragments

The principle of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This strategy aims to produce compounds with improved affinity, selectivity, or a dual mode of action, potentially overcoming issues like drug resistance. rsc.org The this compound scaffold can serve as a core or a component in the design of such hybrid molecules.

The design of these hybrids can be approached in several ways. The carboxylic acid group of the parent molecule provides a convenient handle for linking to other bioactive molecules that contain, for example, an alcohol or an amine group, forming an ester or amide linkage, respectively. This strategy has been used to create hybrid molecules of amoxicillin (B794) with derivatives of benzoic acid, linked via a diester structure. nih.govresearchgate.net

Alternatively, the aromatic rings of the this compound fragment can be functionalized to introduce linkers or other pharmacophoric groups. For instance, the derivatives synthesized in the preceding sections, such as amides, hydrazides, pyrazoles, and oxadiazoles, can themselves be considered hybrid structures or can be further modified. A study on benzoylthioureido derivatives bearing benzenesulfonamide (B165840) or benzoic acid moieties showcases how different pharmacophores can be combined to target specific biological enzymes. nih.gov

While specific examples of hybrid molecules derived directly from this compound are not extensively documented, the general principles of pharmacophore hybridization provide a clear roadmap for their rational design. nih.gov By identifying a second pharmacophore of interest, a synthetic strategy can be devised to connect it to the 2-(4-chloro-2-methoxyphenyl)benzoyl scaffold, leveraging the versatile reactivity of its carboxylic acid group or its derivatized forms.

Reaction Mechanism Studies of 2 4 Chloro 2 Methoxyphenyl Benzoic Acid Transformations

Elucidation of Reaction Pathways in Synthetic Transformations

The principal synthetic route to 2-(4-chloro-2-methoxyphenyl)benzoic acid and related biaryl compounds involves the formation of a carbon-carbon bond between two aryl rings. The two most prominent reaction pathways for achieving this are the Ullmann reaction and the Suzuki-Miyaura coupling.

Ullmann Condensation Pathway: The Ullmann reaction is a classic method for the synthesis of biaryls, involving a copper-catalyzed coupling of two aryl halides. organic-chemistry.orgiitk.ac.in In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid with a halo-substituted anisole (B1667542) in the presence of a copper catalyst at elevated temperatures. The reaction can be challenging and often requires harsh conditions, though modern advancements have introduced milder protocols using various ligands. wikipedia.orgnih.gov The general pathway involves the formation of an organocopper intermediate that then reacts with the second aryl halide. organic-chemistry.org

Suzuki-Miyaura Coupling Pathway: A more contemporary and widely used method is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov For the synthesis of this compound, this pathway would involve the reaction of either 2-bromobenzoic acid with (4-chloro-2-methoxyphenyl)boronic acid, or 1-bromo-4-chloro-2-methoxybenzene with 2-boronobenzoic acid. This reaction is favored for its milder conditions, higher yields, and greater functional group tolerance compared to the traditional Ullmann reaction. nih.gov The catalytic cycle for the Suzuki-Miyaura coupling is well-established and proceeds through a series of defined steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Identification and Characterization of Key Mechanistic Intermediates

The nature of the key mechanistic intermediates is highly dependent on the chosen synthetic pathway.

Intermediates in the Ullmann Reaction: The mechanism of the Ullmann reaction has been a subject of extensive study, and while some aspects are still debated, it is generally accepted that the reaction does not proceed through a radical pathway. wikipedia.org Instead, the key intermediates are organocopper species. The reaction is believed to initiate with the formation of a copper(I) species from a copper(0) or copper(II) precursor. This Cu(I) species then undergoes oxidative addition with an aryl halide to form an ary-copper(III) intermediate, or it can form an organocopper compound (RCuX) which then reacts with the other aryl component. organic-chemistry.org For Ullmann-type reactions, which include the coupling of aryl halides with nucleophiles like phenols or amines, a catalytic cycle involving Cu(I) and Cu(III) intermediates is often proposed. organic-chemistry.orgwikipedia.org

Intermediates in the Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling mechanism involves a series of well-characterized organopalladium intermediates. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a square planar palladium(II) intermediate. This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound. The resulting diorganopalladium(II) complex then undergoes reductive elimination , where the two organic groups are coupled to form the biaryl product, and the palladium(0) catalyst is regenerated, thus completing the cycle. libretexts.orgyoutube.comorganic-chemistry.org

Carbonium ion intermediates are not typically proposed as key intermediates in either the Ullmann or Suzuki-Miyaura coupling reactions for the formation of the primary biaryl structure.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature, general principles of the underlying reaction mechanisms can provide insights.

Kinetics: In the Ullmann reaction , the rate-limiting step can be the oxidative addition of the aryl halide to the copper center. The reactivity of the aryl halide is a significant factor, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

In the Suzuki-Miyaura coupling , the rate of the reaction is influenced by several factors, including the nature of the palladium catalyst and ligands, the choice of base and solvent, and the reactivity of the coupling partners. nih.gov The oxidative addition step is often rate-determining, and similar to the Ullmann reaction, the reactivity order of aryl halides is I > Br > Cl. The transmetalation step can also be rate-limiting, and its rate is influenced by the choice of base and the nature of the organoboron reagent.

Mechanistic Role of Specific Catalysts and Reagents

The catalysts and reagents play distinct and crucial roles in the transformation of this compound.

Catalysts:

Copper Catalysts (Ullmann Reaction): In the Ullmann reaction, copper acts as the catalyst that facilitates the coupling of the two aryl groups. It can be used in various forms, including copper powder, copper salts (e.g., CuI, CuBr), or copper oxides. wikipedia.orgnih.gov The copper center is directly involved in the bond-forming steps, cycling through different oxidation states (typically Cu(I) and Cu(III)). The addition of ligands, such as diamines, amino acids, or picolinic acid, can stabilize the copper intermediates, increase solubility, and accelerate the reaction, allowing for milder reaction conditions. nih.gov

Palladium Catalysts (Suzuki-Miyaura Reaction): Palladium is the central catalyst in the Suzuki-Miyaura coupling. The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligands is critical for the efficiency of the reaction. libretexts.org The ligands, typically phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs), play a key role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the individual steps of the catalytic cycle. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination. libretexts.org

Reagents:

Bases (Suzuki-Miyaura Reaction): A base is an essential reagent in the Suzuki-Miyaura coupling. Its primary role is to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

Solvents: The solvent provides the medium for the reaction and can influence the solubility of the reactants and catalyst, as well as the reaction rate. In Ullmann reactions, high-boiling polar solvents like DMF or NMP are often used. wikipedia.org For Suzuki-Miyaura couplings, a variety of solvents can be employed, including toluene, dioxane, and DMF, often in the presence of water in a biphasic system. nih.gov

Spectroscopic and Structural Elucidation of 2 4 Chloro 2 Methoxyphenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In the ¹H NMR spectrum of a related compound, 2-chlorobenzoic acid, recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals for the aromatic protons are observed. Specifically, a multiplet at approximately 8.09 ppm is assigned to the proton adjacent to the carboxylic acid group, while other aromatic protons appear as multiplets between 7.31 and 7.50 ppm. rsc.org For 4-chloro-2-methoxybenzoic acid, another similar structure, the proton signals would be further influenced by the electron-donating methoxy (B1213986) group, typically shifting the signals of adjacent protons to a higher field. chemicalbook.com The solvent used for analysis, such as dimethyl sulfoxide (B87167) (DMSO-d₆), can also influence the chemical shifts of the protons. rsc.org

Table 1: Representative ¹H NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | Aromatic Protons |

| Benzoic acid rsc.org | CDCl₃ | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.54 (t, J = 7.92 Hz, 2H) | Carboxylic Acid Proton, Aromatic Protons |

This table presents data for related compounds to infer the expected spectral characteristics of 2-(4-Chloro-2-methoxyphenyl)benzoic acid.

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For 2-chlorobenzoic acid in CDCl₃, the carboxyl carbon appears at approximately 171.09 ppm. rsc.org The aromatic carbons resonate in the range of 126.75 to 134.83 ppm. rsc.org In the case of this compound, the presence of a methoxy group (-OCH₃) would introduce an additional signal in the upfield region, typically around 55-60 ppm. The substitution pattern on both aromatic rings would result in a complex spectrum with distinct signals for each unique carbon atom. docbrown.info The analysis of various substituted benzoic acids shows a predictable trend in chemical shifts based on the electronic nature of the substituents. rsc.org

Table 2: Representative ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | Carboxyl Carbon, Aromatic Carbons |

| Benzoic acid rsc.org | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 | Carboxyl Carbon, Aromatic Carbons |

| 4-Chloro-2-methoxybenzoic acid chemicalbook.com | Not specified | Not specified | Not specified |

This table presents data for related compounds to infer the expected spectral characteristics of this compound. Specific data for 4-Chloro-2-methoxybenzoic acid was not available in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from the carboxyl group, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹. For aromatic compounds, C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The NIST Chemistry WebBook provides IR spectral data for related compounds like 2-chlorobenzoic acid and 4-chlorobenzoic acid. nist.govnist.gov The presence of a chloro-substituent and a methoxy group in this compound would result in specific C-Cl and C-O stretching bands, further confirming its structure.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for Related Benzoic Acid Derivatives

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| C-O (ether) | Stretching | 1000-1300 |

This table summarizes typical IR absorption ranges for functional groups present in this compound, based on general principles and data for related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

LC-MS is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for obtaining accurate mass measurements of the individual components. lcms.cz In the analysis of benzoic acid derivatives, LC-MS can be used to determine the molecular weight of the target compound and to study its fragmentation under specific ionization conditions. koreascience.krresearchgate.net For this compound, the expected [M-H]⁻ ion in negative ion mode would have a specific mass-to-charge ratio (m/z) corresponding to the loss of a proton from the carboxylic acid group. The fragmentation of this ion would likely involve the loss of CO₂ from the carboxyl group and other characteristic cleavages of the biaryl system. sci-hub.se

Table 4: Predicted Mass Spectrometric Data for this compound

| Ion | Expected m/z |

| [M-H]⁻ | 277.03 |

| [M+H]⁺ | 279.05 |

This table shows the predicted m/z values for the molecular ions of this compound based on its chemical formula (C₁₄H₁₁ClO₃). This data is theoretical and awaits experimental confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure of this compound has not been reported, the structures of related benzoic acid derivatives have been determined. For instance, the crystal structure of 4-benzamido-2-hydroxybenzoic acid reveals details about intramolecular hydrogen bonding and the packing of molecules in the crystal lattice. nih.gov Such studies on related compounds can provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Investigation of Supramolecular Assembly and Aggregation Patterns

The interplay of intermolecular forces, particularly hydrogen bonding, governs the self-assembly of this compound molecules into larger supramolecular structures. The aggregation patterns are a direct consequence of the molecular recognition events between individual units.

A common and highly stable aggregation pattern for carboxylic acids is the formation of centrosymmetric dimers. This motif is observed in the crystal structure of the related compound 2-(4-chlorobenzamido)benzoic acid, where dimeric aggregates are connected by eight-membered {⋯HOC=O}₂ synthons. nih.gov This robust synthon is a recurring feature in the crystal engineering of benzoic acids.

Advanced Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are indispensable for assessing the purity and analyzing the composition of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity verification of benzoic acid derivatives due to its high resolution, sensitivity, and reproducibility. ekb.eg Reverse-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ekb.egnih.gov The mobile phase often consists of a mixture of an aqueous component (like water with an acidifier such as formic acid or a buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govupb.ro A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the main compound from any impurities. ekb.eg Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), with the wavelength set to a value where the analyte exhibits strong absorbance, often around 205 nm or 233 nm for benzoic acid derivatives. ekb.egust.edu The method can be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Description | Source |

|---|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm (C18) | ekb.eg |

| Mobile Phase A | 0.1% triethylamine (B128534) solution in water | ekb.eg |

| Mobile Phase B | Acetonitrile, methanol, water (700:200:100 v/v/v) | ekb.eg |

| Flow Rate | 1.0 mL/min | nih.govust.edu |

| Detection | UV at 205 nm or 233 nm | ekb.egust.edu |

| Injection Volume | 10-20 µL | N/A |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | ekb.eg |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reactions, identification of compounds, and preliminary purity assessment. utexas.edu The separation principle in TLC is based on the differential partitioning of components between the stationary phase and the mobile phase. utexas.edu

For analyzing benzoic acid derivatives, a polar stationary phase like silica (B1680970) gel is typically coated onto a glass or aluminum plate. utexas.eduresearchgate.net The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase (eluent). The eluent, usually a mixture of organic solvents, ascends the plate by capillary action. A common mobile phase for benzoic acids could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. utexas.edu

As the nonpolar mobile phase moves past the sample spot on the polar stationary phase, more polar compounds travel up the plate more slowly, while less polar compounds travel faster. This results in separation. The position of the compounds is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots is often achieved under UV light. utexas.edu The efficiency and selectivity of separation can be enhanced by modifying the mobile phase composition or by using a controlled gas phase in the developing chamber. researchgate.net

Table 2: General TLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel plates | utexas.eduresearchgate.net |

| Mobile Phase | Hexane-propan-2-ol (9.5:0.5) or Ethyl acetate-hexanes (e.g., 1:3) | utexas.eduresearchgate.net |

| Chamber | Saturated with mobile phase vapor | researchgate.net |

| Application | Micropipette application of sample dissolved in a volatile solvent | utexas.edu |

| Visualization | Short-wave UV lamp | utexas.edu |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-chlorobenzamido)benzoic acid |

| 4-chloro-2-nitro-benzoic acid |

| Pyrazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Triethylamine |

| Hexane |

| Ethyl acetate |

Computational Chemistry and Theoretical Investigations of 2 4 Chloro 2 Methoxyphenyl Benzoic Acid

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations are a class of computational methods that solve the electronic Schrödinger equation without the use of empirical parameters. nih.gov These "first-principles" methods are foundational in computational chemistry for predicting the electronic structure and properties of molecules. For a molecule like 2-(4-chloro-2-methoxyphenyl)benzoic acid, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to provide highly accurate, albeit computationally expensive, predictions of its molecular properties. nih.gov These calculations would serve as a benchmark for less computationally demanding methods.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. niscpr.res.in This method calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. For this compound, DFT studies would be instrumental in elucidating various aspects of its chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization using DFT would identify the minimum energy conformation of this compound by calculating the forces on each atom and adjusting their positions until a stable structure is reached. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for a flexible molecule like this, which has rotational freedom around the single bond connecting the two phenyl rings. By systematically rotating this bond and performing geometry optimizations at each step, a potential energy surface can be mapped out. This would reveal the various stable conformers (local minima) and the energy barriers (transition states) between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Data not available | ||

| C-O (methoxy) | Data not available | ||

| C-C (inter-ring) | Data not available | ||

| O-H (carboxyl) | Data not available | ||

| C-C-C (phenyl) | Data not available | ||

| C-O-C (methoxy) | Data not available | ||

| C-C-O (carboxyl) | Data not available | ||

| Phenyl-Phenyl | Data not available | ||

| Methoxy-Phenyl | Data not available | ||

| Carboxyl-Phenyl | Data not available | ||

| Note: This table is for illustrative purposes only. The values are placeholders as specific computational data for this molecule is not available. |

Electronic Structure and Molecular Orbital Analysis

DFT calculations provide a detailed picture of the electronic distribution within the molecule. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, this analysis would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes only. The values are placeholders as specific computational data for this molecule is not available. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimentally obtained spectra, the accuracy of the computational model can be validated. Furthermore, this analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structure and bonding. dergipark.org.tr

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | Data not available |

| C=O stretch | Data not available | |

| Methoxy (B1213986) Group | C-H stretch | Data not available |

| C-O stretch | Data not available | |

| Chloro-substituted Ring | C-Cl stretch | Data not available |

| Note: This table is for illustrative purposes only. The values are placeholders as specific computational data for this molecule is not available. |

Prediction of Chemical Reactivity and Reaction Pathways

DFT calculations can be used to predict the reactivity of this compound through the calculation of various chemical reactivity descriptors. These include electronegativity, chemical hardness and softness, and the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule. Additionally, computational methods can be employed to explore potential reaction pathways, for instance, by locating transition state structures for proposed reactions. This allows for the determination of activation energies and reaction mechanisms, providing valuable insights into how the molecule might behave in a chemical transformation.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netresearchgate.net For this compound, an MD simulation would involve solving Newton's equations of motion for the atoms in the molecule, allowing its conformational landscape to be explored. This is particularly useful for understanding how the molecule behaves in different environments, such as in solution. By simulating the molecule over a period of time, one can observe the transitions between different conformations and understand the flexibility and dynamics of the two phenyl rings relative to each other. This provides a more complete picture of the molecule's behavior than static quantum chemical calculations alone. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. iomcworld.com This methodology is pivotal in the prediction of various molecular attributes without the need for extensive experimental measurements, thereby accelerating the process of chemical and drug development. frontiersin.org For this compound, QSPR models can be instrumental in predicting a range of properties, from fundamental physicochemical characteristics to potential biological activities.

The core principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural characteristics, known as molecular descriptors, it becomes possible to develop predictive models. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once a set of relevant descriptors is calculated for a series of compounds with known properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) are employed to build the QSPR model. frontiersin.org

Detailed Research Findings

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to substituted benzoic acids and related diaryl ether structures. These studies provide a strong foundation for understanding how such models could be developed and applied to the target compound.

Research on substituted benzoic acids has demonstrated the utility of QSPR in predicting their acidity (pKa). researchgate.netresearchgate.net For instance, a study on a series of benzoic acids might utilize descriptors such as the Hammett constant, which accounts for the electron-donating or electron-withdrawing nature of substituents, to predict pKa values. researchgate.net The presence of the chloro and methoxy groups on the phenyl ring of this compound would significantly influence its electronic properties and, consequently, its acidity.

In a broader context, QSPR models have been successfully developed for predicting various physicochemical properties of polychlorinated diphenyl ethers, which share a structural similarity with the core of this compound. nih.gov These models have been shown to effectively predict properties such as vapor pressure, n-octanol/water partition coefficients, and water solubility using descriptors like average molecular polarizability, molecular weight, and total energy. nih.gov

Furthermore, QSAR (Quantitative Structure-Activity Relationship), a related discipline focusing on biological activity, has been applied to benzoic acid derivatives to predict their potential as antimicrobial or anti-inflammatory agents. chitkara.edu.innih.govnih.govnih.gov These studies often reveal that a combination of electronic, steric, and hydrophobic parameters governs the biological activity of these compounds. nih.gov

To illustrate the application of QSPR, consider a hypothetical model for predicting a specific property (e.g., a biological activity score) of a series of substituted benzoic acids. The model might take the form of a linear equation:

Property = c0 + c1Descriptor1 + c2Descriptor2 + c3*Descriptor3 + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis, and Descriptor1, Descriptor2, ... are the calculated molecular descriptors.

Data Tables

The following tables provide examples of the types of data that are central to QSPR modeling. Table 1 lists hypothetical molecular descriptors for a series of compounds related to this compound, while Table 2 presents a hypothetical QSPR model and its predictive performance.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Benzoic Acids

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| Benzoic Acid | 122.12 | 1.87 | 37.3 |

| 4-Chlorobenzoic acid | 156.57 | 2.65 | 37.3 |

| 2-Methoxybenzoic acid | 152.15 | 2.11 | 46.53 |

| This compound | 262.68 | 4.2 (Predicted) | 55.76 (Predicted) |

Note: The values for this compound are illustrative and would be calculated using specialized software in a real QSPR study.

Table 2: Hypothetical QSPR Model for Predicting Biological Activity

| Parameter | Value |

|---|---|

| QSPR Equation | Activity = 0.5 + 0.01MW - 0.2LogP + 0.05*PSA |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validation R² (Q²) | 0.75 |

| Root Mean Square Error (RMSE) | 0.2 |

This table represents a simplified, hypothetical QSPR model. In practice, models are often more complex and are rigorously validated.

Applications of 2 4 Chloro 2 Methoxyphenyl Benzoic Acid in Chemical Research and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

As a substituted biphenyl (B1667301) carboxylic acid, 2-(4-Chloro-2-methoxyphenyl)benzoic acid is a potential building block for constructing more complex molecular architectures. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating its integration into larger molecules. The chloro and methoxy (B1213986) substituents can influence the reactivity and properties of the final products. However, specific examples of complex molecules synthesized directly from this compound are not prominently featured in current research literature.

Application as a Reagent in Organic Transformations

There is no significant evidence in the available literature to suggest that this compound is commonly used as a reagent or catalyst to facilitate organic transformations. Its primary role appears to be that of a structural precursor rather than a reactive agent.

Precursor in the Development of Advanced Chemical Compounds and Specialty Materials

The combination of a rigid biphenyl structure with reactive functional groups makes this compound a candidate for the synthesis of specialty materials. For instance, derivatives could potentially be explored for applications in:

Pharmaceuticals: Many biphenyl compounds exhibit biological activity.

Agrochemicals: Substituted benzoic acids are common motifs in herbicides and pesticides.

Polymers: The difunctional nature of the molecule (carboxylic acid and the potential for further substitution on the aromatic rings) could allow it to be used as a monomer in the synthesis of polyesters or polyamides with specific thermal or optical properties.

Despite this potential, there are no specific, published examples of advanced materials being developed from this compound.

Studies on Metal Complexation and Coordination Chemistry

The carboxylic acid group is an excellent ligand for coordinating with metal ions.

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry involves the assembly of molecules through non-covalent forces like hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to form predictable dimers or chains.

π-π Stacking: The two aromatic rings can interact with other aromatic systems through π-π stacking.

Halogen Bonding: The chlorine atom can act as a halogen bond donor.

These interactions could be exploited to design specific crystal structures or self-assembling molecular systems. The presence of a methoxy group can increase polarity and hydrogen-bonding capacity, making related compounds suitable for forming co-crystals. However, specific studies focusing on the supramolecular chemistry of this compound are absent from the literature.

Design of Self-Assembled Systems based on Carboxylic Acid Dimers

There is no available research data detailing the use of this compound in the formation of self-assembled systems through carboxylic acid dimers. The potential for this molecule to form hydrogen-bonded dimeric structures, a common feature of carboxylic acids, has not been documented in the accessible literature.

Crystal Engineering for Novel Material Architectures

Similarly, no studies concerning the application of this compound in crystal engineering have been found. Information regarding its crystal structure, intermolecular interactions, and potential to form novel supramolecular architectures is not present in the surveyed scientific domain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-Chloro-2-methoxyphenyl)benzoic acid?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, phenacyl ester derivatives of related benzoic acids are synthesized using potassium carbonate in DMF with phenacyl bromide derivatives under mild conditions (room temperature, 2 hours) . Yield optimization can be achieved by controlling stoichiometry (e.g., 1:1.1 molar ratio of acid to bromo precursor) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving dihedral angles between aromatic rings (e.g., 86.38° between benzene rings in phenacyl ester analogs) .

- Spectroscopy : Employ -NMR to confirm substitution patterns (e.g., methoxy and chloro groups) and FT-IR for functional group analysis (carboxylic acid C=O stretch ~1700 cm) .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and methoxy groups on the phenyl ring reduce electron density at the benzoic acid core, directing nucleophilic attacks to specific positions. For example, Suzuki coupling with palladium catalysts can form biaryl derivatives, leveraging the chloro group’s leaving ability . Computational modeling (DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. How can data contradictions regarding solubility and stability in different solvents be resolved?

- Methodological Answer : Systematic solvent screening (e.g., DMSO, ethanol, DMF) under controlled temperatures (25–60°C) with UV-Vis or HPLC monitoring can clarify discrepancies. For instance, polar aprotic solvents like DMF may enhance solubility due to hydrogen bonding with the carboxylic acid group, while stability issues in acidic/basic conditions require pH-dependent kinetic studies .

Q. What are best practices for refining crystal structures using SHELX software?

- Methodological Answer :

- Data collection : Use high-resolution (<1.0 Å) data to resolve disorder, particularly for flexible substituents like methoxy groups.

- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (<5%). For twinned crystals, employ the TWIN command with HKLF5 data .

- Validation : Check for π-π stacking interactions (e.g., centroid distances ~3.78 Å) and hydrogen bonding networks (C–H···O) using Mercury or OLEX2 .

Q. How can this compound serve as a precursor in anticancer agent development or enzyme interaction studies?

- Methodological Answer :

- Anticancer derivatives : Synthesize amide or sulfonamide derivatives via coupling with bioactive amines (e.g., 4-sulphamoylphenyl groups) and evaluate cytotoxicity using MTT assays on cancer cell lines (IC determination) .

- Enzyme studies : Use surface plasmon resonance (SPR) or fluorescence quenching to study binding affinity with target enzymes (e.g., kinases or proteases). The compound’s lipophilicity (LogP ~2.5) enhances membrane permeability for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.